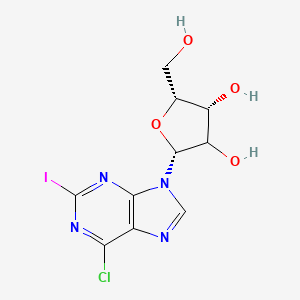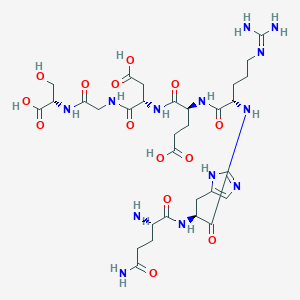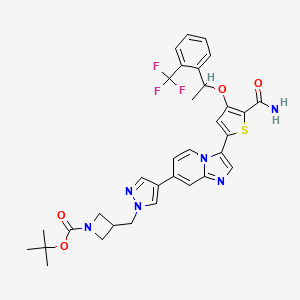
Nek2-IN-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nek2-IN-6 is a small molecule inhibitor specifically designed to target the Never in Mitosis A (NIMA)-related kinase 2 (NEK2). NEK2 is a serine/threonine protein kinase that plays a crucial role in cell cycle regulation, particularly in centrosome separation and mitotic progression . Overexpression of NEK2 has been linked to various cancers, making it a significant target for cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nek2-IN-6 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route and reaction conditions can vary, but generally involve:
Formation of Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity against NEK2.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective purification methods.
Analyse Chemischer Reaktionen
Types of Reactions
Nek2-IN-6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents to the core structure, potentially altering its inhibitory activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products
The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives can be further studied for their biological activity and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a tool compound to study the biochemical pathways involving NEK2.
Biology: Helps in understanding the role of NEK2 in cell cycle regulation and its implications in cancer biology.
Medicine: Investigated as a potential therapeutic agent for treating cancers with overexpressed NEK2.
Wirkmechanismus
Nek2-IN-6 exerts its effects by specifically inhibiting the kinase activity of NEK2. This inhibition disrupts the normal function of NEK2 in centrosome separation and mitotic progression, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets of this compound include the ATP-binding site of NEK2, which is crucial for its kinase activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nek2-IN-1: Another NEK2 inhibitor with a different chemical structure but similar inhibitory activity.
Nek2-IN-2: A structurally related compound with modifications to enhance selectivity and potency.
Nek2-IN-3: Designed to improve bioavailability and reduce off-target effects.
Uniqueness of Nek2-IN-6
This compound stands out due to its high specificity for NEK2 and its potent inhibitory activity. It has shown promising results in preclinical studies, making it a strong candidate for further development as a cancer therapeutic .
Eigenschaften
Molekularformel |
C33H33F3N6O4S |
|---|---|
Molekulargewicht |
666.7 g/mol |
IUPAC-Name |
tert-butyl 3-[[4-[3-[5-carbamoyl-4-[1-[2-(trifluoromethyl)phenyl]ethoxy]thiophen-2-yl]imidazo[1,2-a]pyridin-7-yl]pyrazol-1-yl]methyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C33H33F3N6O4S/c1-19(23-7-5-6-8-24(23)33(34,35)36)45-26-12-27(47-29(26)30(37)43)25-14-38-28-11-21(9-10-42(25)28)22-13-39-41(18-22)17-20-15-40(16-20)31(44)46-32(2,3)4/h5-14,18-20H,15-17H2,1-4H3,(H2,37,43) |
InChI-Schlüssel |
BIBPJUJXXFJYPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)C3=CN=C4N3C=CC(=C4)C5=CN(N=C5)CC6CN(C6)C(=O)OC(C)(C)C)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


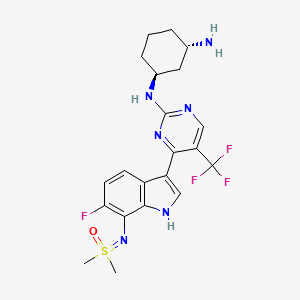
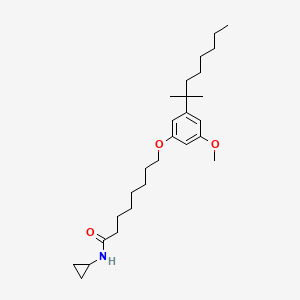
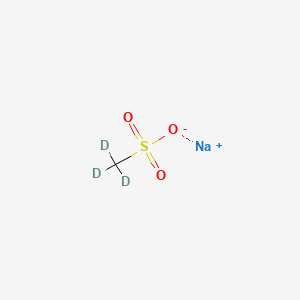


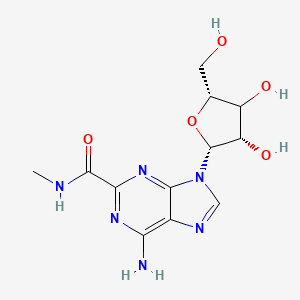

![1-[(2R,4R,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12398558.png)

![[1-(4-methylphenyl)triazol-4-yl]methyl (2S)-2-amino-3-phenylpropanoate](/img/structure/B12398577.png)

